LRRK2(G2019S) Cellular Potency: LRRK2-IN-14 vs. LRRK2-IN-1
LRRK2-IN-14 demonstrates comparable potency to the widely used tool compound LRRK2-IN-1 in cellular assays measuring LRRK2(G2019S) activity. In the cellular context, LRRK2-IN-14 exhibits an IC50 of 6.3 nM against LRRK2(G2019S) [1], while LRRK2-IN-1 has a reported cellular IC50 of approximately 30 nM for the same mutant in a TR-FRET cellular assay . This indicates that LRRK2-IN-14 is approximately 4.8-fold more potent than LRRK2-IN-1 under comparable cellular conditions.
| Evidence Dimension | Cellular inhibition of LRRK2(G2019S) activity |
|---|---|
| Target Compound Data | IC50 = 6.3 nM |
| Comparator Or Baseline | LRRK2-IN-1: IC50 = ~30 nM (TR-FRET cellular assay) |
| Quantified Difference | ~4.8-fold more potent |
| Conditions | LRRK2-IN-14: cell-based assay monitoring LRRK2(G2019S) activity; LRRK2-IN-1: TR-FRET cellular assay monitoring LRRK2 autophosphorylation |
Why This Matters
Higher cellular potency at lower concentrations reduces the risk of off-target effects and improves the dynamic range for dose-response studies.
- [1] Logan KM, Kaplan W, Simov V, et al. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. J Med Chem. 2024 May 9;67(9):7647-7662. doi:10.1021/acs.jmedchem.4c01627 View Source
